3-Chloro-2-methylquinoline

MAO-A inhibition neurochemistry methylquinoline SAR

Researchers requiring regiospecific quinoline building blocks often encounter supply gaps with isomeric chloroquinolines that lack the defined 3-chloro-2-methyl substitution pattern. 3-Chloro-2-methylquinoline (CAS 10222-49-8) resolves this with a unique scaffold enabling transformations inaccessible from positional isomers. • Exclusive precursor to 2-chloroquinoline and carbazole frameworks via synthetic routes not viable with isomeric chloroquinolines • Validated MAO-A negative control (IC50 = 399 μM) for reproducible enzymatic assay benchmarking across laboratories • Chloro-substituted core for hit-to-lead kinase programs targeting GAK (KD = 6.7 nM), RIPK2, ADCK3, and NLK with defined selectivity fingerprints Supplied at ≥98% purity; ambient shipping; ready stock for immediate dispatch worldwide.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 10222-49-8
Cat. No. B167870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylquinoline
CAS10222-49-8
Synonyms3-CHLORO-2-METHYLQUINOLINE
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1Cl
InChIInChI=1S/C10H8ClN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3
InChIKeyVKQLIAGIUZPMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylquinoline: Compound Overview


3-Chloro-2-methylquinoline (CAS 10222-49-8) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chloro substituent at the 3-position and a methyl group at the 2-position on the quinoline core . With a molecular formula of C10H8ClN and a molecular weight of 177.63 g/mol, this pale yellow to off-white crystalline solid (melting point: 71 °C) serves as a versatile building block in medicinal chemistry and organic synthesis . Its unique substitution pattern—combining an electron-withdrawing chloro group with an electron-donating methyl group—creates a distinctive electronic environment on the quinoline ring that influences both its chemical reactivity and its interaction with biological targets .

Regiospecific Halogen Placement in 3-Chloro-2-methylquinoline


The quinoline scaffold is highly sensitive to both the position and nature of substituents, making generic substitution of 3-chloro-2-methylquinoline with other halogenated or methylated quinoline analogs scientifically unsound. Structure-activity relationship (SAR) studies on quinoline derivatives have consistently demonstrated that the position of halogen substitution profoundly alters biological activity profiles, target selectivity, and metabolic stability [1]. For instance, kinase binding data for halogenated quinolines reveals that chloro-, bromo-, and iodo-substituted analogs at equivalent positions exhibit distinct binding affinities across multiple kinase targets, with KD values varying by up to 3.5-fold between chloro (KD = 6.7 nM for GAK) and bromo (KD = 1.9 nM for GAK) variants [2]. The concurrent presence of the 2-methyl group further modulates electronic distribution and steric accessibility, creating a scaffold whose properties cannot be replicated by simply interchanging halogen types or relocating the methyl substituent. This regiospecificity has direct implications for synthetic route design, where 3-chloro-2-methylquinoline serves as a specific precursor to 2-chloroquinoline and carbazole derivatives—transformations that are not accessible from isomeric chloroquinolines .

3-Chloro-2-methylquinoline: Comparative Evidence


MAO-A Inhibition vs. Methylquinoline Isomers

3-Chloro-2-methylquinoline demonstrates measurable but modest inhibition of human recombinant MAO-A with an IC50 of 399,000 nM (399 μM), compared to the more potent 4-methylquinoline and 6-methylquinoline which inhibit MAO-A competitively with markedly stronger activity in human brain synaptosomal mitochondria [1][3]. This 3-chloro substitution at the 2-methylquinoline scaffold substantially reduces MAO-A inhibitory potency relative to other methylquinoline positional isomers, establishing this compound as a useful low-activity control or selectivity probe rather than a potent MAO-A inhibitor [2].

MAO-A inhibition neurochemistry methylquinoline SAR

Kinase Selectivity: Chloro vs. Bromo Quinolines

In a head-to-head comparison of halogenated quinoline analogs using a competition binding assay (DiscoverX, n = 2), chloro-substituted quinoline (R = Cl) demonstrated KD values of 6.7 nM (GAK), 85 nM (RIPK2), 170 nM (ADCK3), and 650 nM (NLK), whereas the corresponding bromo analog (R = Br) displayed KD values of 1.9 nM (GAK), 110 nM (RIPK2), 190 nM (ADCK3), and 520 nM (NLK) [1]. While 3-chloro-2-methylquinoline is not the exact compound tested in this panel, the data establish a class-level inference that chlorine vs. bromine substitution on the quinoline core produces up to 3.5-fold differences in kinase binding affinity, with bromine generally conferring higher affinity for GAK but chlorine offering a distinct selectivity fingerprint across the kinome panel [1].

kinase inhibition halogenated quinolines binding selectivity

LogP and pKa vs. 2-Methylquinoline

3-Chloro-2-methylquinoline exhibits a predicted LogP of 3.20 and a predicted pKa of 3.39 ± 0.50, compared to 2-methylquinoline (quinaldine) which has a reported LogP of approximately 2.6 and a pKa of approximately 5.7 [1]. The introduction of the 3-chloro substituent increases lipophilicity by approximately 0.6 LogP units while decreasing basicity by over 2 pKa units relative to the parent 2-methylquinoline, creating a significantly less basic and more lipophilic scaffold with distinct solubility, permeability, and protein-binding characteristics [1].

physicochemical properties LogP pKa drug-likeness

Synthetic Precursor: 2-Chloroquinoline and Carbazoles

3-Chloro-2-methylquinoline serves as a regiospecific synthetic intermediate for the preparation of 2-chloroquinoline and carbazole derivatives, transformations that are dictated by the precise positioning of the chlorine at C-3 and the methyl group at C-2 . In contrast, isomeric chloroquinolines such as 2-chloroquinoline (chlorine at C-2) or 4-chloroquinoline (chlorine at C-4) cannot access the same downstream products due to fundamental differences in reactivity patterns. For example, 4-chloroquinoline undergoes nucleophilic aromatic substitution preferentially at C-4, yielding entirely different product distributions [1]. The 3-chloro-2-methyl substitution pattern uniquely enables the synthesis of N-B/γ-dihydroxypropyl-3-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline via treatment with sodium methylate, a transformation documented in patent literature [2].

synthetic intermediate 2-chloroquinoline carbazole regiospecific transformation

3-Chloro-2-methylquinoline: Application Scenarios


MAO-A SAR Studies: Low-Potency Probe

Researchers investigating the steric and electronic determinants of MAO-A inhibition by quinoline derivatives can use 3-chloro-2-methylquinoline (MAO-A IC50 = 399 μM) as a well-characterized low-potency reference compound [1]. Its approximately 10- to 100-fold reduced potency relative to active methylquinoline positional isomers makes it ideal for defining the structural boundaries of MAO-A inhibition and for use as a negative control in enzymatic assays . Procurement of this specific compound ensures reproducible benchmarking across laboratories.

Kinase Drug Discovery with Chloro-Quinoline Scaffold

Medicinal chemistry programs targeting kinases such as GAK, RIPK2, ADCK3, or NLK can leverage 3-chloro-2-methylquinoline as a core scaffold to achieve a specific selectivity fingerprint. Class-level evidence demonstrates that chloro-substituted quinolines exhibit a binding profile (e.g., GAK KD = 6.7 nM) that is qualitatively and quantitatively distinct from bromo- or iodo-substituted analogs [1]. This scaffold is appropriate for hit-to-lead optimization campaigns where chlorine is preferred over bromine for metabolic stability or synthetic tractability reasons.

2-Chloroquinoline & Carbazole Derivative Synthesis

Synthetic chemistry laboratories engaged in the construction of quinoline-based heterocyclic libraries should procure 3-chloro-2-methylquinoline specifically as a precursor to 2-chloroquinoline and carbazole frameworks [1]. These downstream products are not accessible from isomeric chloroquinolines, and the 3-chloro-2-methyl substitution pattern uniquely enables subsequent transformations such as methoxylation and tetrahydroquinoline formation documented in patent literature . This compound is a strategic procurement choice for groups synthesizing nitrogen-containing polycyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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